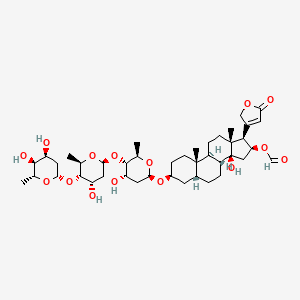
Gitaloxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It belongs to the class of cardenolide glycosides and is used for similar indications as other digitalis glycosides like digoxin and digitoxin . Gitaloxin is primarily used for its cardiotonic properties, which help in the treatment of heart conditions such as congestive heart failure and atrial arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gitaloxin involves the formylation of gitoxin at the 16β-hydroxy group . The reaction typically requires specific conditions to ensure the correct formylation without affecting other functional groups in the molecule.
Industrial Production Methods: Industrial production of this compound often involves extraction from Digitalis purpurea leaves, followed by purification processes to isolate the compound . The extraction process includes solvent extraction, filtration, and crystallization to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Gitaloxin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycoside moiety of this compound.
Substitution: Substitution reactions can occur at specific positions on the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed:
Scientific Research Applications
Gitaloxin has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of glycosides.
Biology: Investigated for its effects on cellular metabolism and enzyme activity.
Medicine: Utilized in the treatment of heart conditions due to its cardiotonic properties.
Industry: Employed in the pharmaceutical industry for the development of cardiac drugs
Mechanism of Action
Gitaloxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme, leading to an increase in intracellular sodium levels . This, in turn, causes an increase in intracellular calcium levels through the sodium-calcium exchanger, enhancing myocardial contractility. The primary molecular target of this compound is the sodium-potassium ATPase enzyme, which plays a crucial role in maintaining cellular ion balance .
Comparison with Similar Compounds
Digoxin: Another cardenolide glycoside with similar cardiotonic properties.
Digitoxin: A closely related compound with a longer half-life compared to digoxin.
Gitoxin: The parent compound of gitaloxin, differing by the presence of a formyl group at the 16β position
Uniqueness of this compound: this compound is unique due to its specific formylation at the 16β-hydroxy group, which imparts distinct pharmacological properties compared to other digitalis glycosides . This modification can influence its binding affinity and efficacy in treating heart conditions.
Properties
CAS No. |
3261-53-8 |
|---|---|
Molecular Formula |
C42H64O15 |
Molecular Weight |
808.9 g/mol |
IUPAC Name |
[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate |
InChI |
InChI=1S/C42H64O15/c1-20-37(48)28(44)14-34(52-20)56-39-22(3)54-35(16-30(39)46)57-38-21(2)53-33(15-29(38)45)55-25-8-10-40(4)24(13-25)6-7-27-26(40)9-11-41(5)36(23-12-32(47)50-18-23)31(51-19-43)17-42(27,41)49/h12,19-22,24-31,33-39,44-46,48-49H,6-11,13-18H2,1-5H3 |
InChI Key |
GZZJHPZDXZCDDA-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(C[C@@H]([C@@H]7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O |
Key on ui other cas no. |
3261-53-8 |
Synonyms |
16-formylgitoxin gitaloxin gitaloxin, (3beta,5beta)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















